molecular formula C17H24N2O2 B7586369 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one

3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one

Cat. No. B7586369
M. Wt: 288.4 g/mol
InChI Key: UGDHESLYBHXEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one, also known as DM-235, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. DM-235 is a pyrrolidinone derivative that has been synthesized through a multi-step process, and has been found to possess a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one acts as a selective inhibitor of the sodium-dependent dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one increases the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors and leads to increased dopamine signaling.
Biochemical and Physiological Effects:
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has been found to increase dopamine levels in the brain, which has potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and depression. 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has also been found to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

The advantages of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one for lab experiments include its high purity and yield, as well as its unique mechanism of action that makes it a promising candidate for further research. However, the limitations of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one include its relatively high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one. One potential direction is the development of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one analogs with improved pharmacological properties. Another direction is the investigation of the therapeutic potential of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one in the treatment of various neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to elucidate the mechanism of action of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one and its effects on dopamine signaling in the brain.

Synthesis Methods

3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine to form the intermediate 2-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 1-methylpyrrolidin-2-one in the presence of a catalyst to form 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one. The synthesis process has been optimized to yield high purity and yield of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one.

Scientific Research Applications

3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has been found to possess a unique mechanism of action that makes it a promising candidate for further research. It acts as a selective inhibitor of the sodium-dependent dopamine transporter (DAT), which is involved in the regulation of dopamine levels in the brain. 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has been found to increase dopamine levels in the brain, which has potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-4-5-14(13(2)10-12)16-11-19(8-9-21-16)15-6-7-18(3)17(15)20/h4-5,10,15-16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDHESLYBHXEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CN(CCO2)C3CCN(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one

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